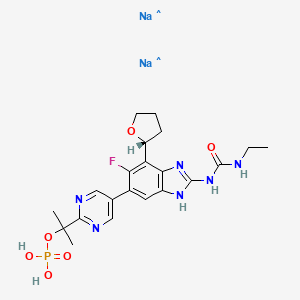

Fobrepodacin disodium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C21H26FN6Na2O6P |

|---|---|

分子量 |

554.4 g/mol |

InChI |

InChI=1S/C21H26FN6O6P.2Na/c1-4-23-20(29)28-19-26-13-8-12(16(22)15(17(13)27-19)14-6-5-7-33-14)11-9-24-18(25-10-11)21(2,3)34-35(30,31)32;;/h8-10,14H,4-7H2,1-3H3,(H2,30,31,32)(H3,23,26,27,28,29);;/t14-;;/m1../s1 |

InChI 键 |

HSGKEZHHPOUWSJ-FMOMHUKBSA-N |

手性 SMILES |

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2[C@H]3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)(O)O.[Na].[Na] |

规范 SMILES |

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2C3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)(O)O.[Na].[Na] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fobrepodacin Disodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fobrepodacin disodium (B8443419) (formerly SPR720) is a novel, orally bioavailable ethyl urea (B33335) benzimidazole (B57391) compound under investigation for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease. It is a phosphate (B84403) prodrug that undergoes rapid in vivo conversion to its active moiety, SPR719. The core mechanism of action of SPR719 is the targeted inhibition of the bacterial DNA gyrase B (GyrB) subunit's ATPase activity. This inhibition disrupts essential DNA replication and repair processes, leading to a bactericidal effect against a range of mycobacterial species, including drug-resistant strains. This technical guide provides a comprehensive overview of the mechanism of action of Fobrepodacin disodium, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

Nontuberculous mycobacterial infections, particularly those affecting the pulmonary system, present a significant and growing therapeutic challenge due to the intrinsic resistance of these organisms to many standard antibiotics and the long duration of required treatment. This compound represents a promising new class of antimycobacterial agents with a novel mechanism of action that circumvents existing resistance pathways. This document details the molecular interactions, biochemical effects, and cellular consequences of this compound administration.

Prodrug Activation and Chemical Structures

This compound is administered as a stable phosphate prodrug to enhance oral bioavailability.[1] Following oral administration, it is rapidly converted in vivo to its active form, SPR719, through enzymatic hydrolysis.[1]

Molecular Mechanism of Action: Inhibition of DNA Gyrase B

The primary molecular target of SPR719 is the ATPase domain of the bacterial DNA gyrase B (GyrB) subunit.[1] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process that requires the hydrolysis of ATP.

SPR719 acts as a competitive inhibitor at the ATP-binding site of GyrB, preventing the binding of ATP and subsequent energy transduction required for the enzyme's catalytic activity. This leads to the cessation of DNA supercoiling, resulting in the accumulation of DNA strand breaks and ultimately, bacterial cell death.

Quantitative Data

In Vitro Activity of SPR719

The in vitro potency of SPR719 has been evaluated against a panel of clinically relevant nontuberculous mycobacteria. The minimum inhibitory concentrations (MICs) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates are summarized below.

| Mycobacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Mycobacterium avium complex (MAC) | 1.0 - 2.0 | 2.0 - 8.0 | [2][3][4] |

| Mycobacterium kansasii | 0.06 - 0.125 | 0.125 - 0.25 | [3][4] |

| Mycobacterium abscessus | 2.0 - 4.0 | 4.0 - 8.0 | [2][3][4] |

| Mycobacterium ulcerans | 0.125 | 0.25 | [5] |

| Mycobacterium marinum | 0.25 | 0.5 | [5] |

| Mycobacterium chimaera | 1.0 | 2.0 | [5] |

Pharmacokinetic Properties of SPR719

Following oral administration of this compound, SPR719 exhibits favorable pharmacokinetic properties for the treatment of pulmonary infections.

| Parameter | Value | Reference |

| Median Tₘₐₓ (single dose) | 2.8 - 8.0 hours | [6] |

| Half-life (t₁/₂) | 2.9 - 4.5 hours | [6] |

| Plasma Protein Binding | ~94% | [1] |

In Vivo Efficacy of this compound

In a murine model of chronic Mycobacterium tuberculosis infection, oral administration of this compound demonstrated a significant reduction in bacterial burden in the lungs.

| Dosing Regimen | Outcome | Reference |

| 10, 30, 100 mg/kg; once daily for 4 weeks | Dose-dependent reduction in mycobacterial load | [7][8][9] |

| 100 mg/kg; once daily for 8 weeks | Improved bactericidal activity of other antimycobacterial drugs | [7][8] |

In a murine model of Mycobacterium avium subspecies hominissuis (MAH) infection, a 50 mg/kg once-daily oral dose of SPR720 was the most efficacious regimen, resulting in a significant reduction in lung CFU.[10]

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Relaxed pBR322 plasmid DNA

-

Mycobacterium tuberculosis DNA gyrase

-

Assay Buffer (5X): 50 mM HEPES.KOH (pH 7.9), 6 mM magnesium acetate, 4 mM DTT, 1 mM ATP, 100 mM potassium glutamate, 2 mM spermidine, 0.05 mg/mL albumin

-

Dilution Buffer: 50 mM Tris.HCl (pH 7.9), 5 mM DTT, 30 % (w/v) glycerol

-

SPR719 (or other test compounds) dissolved in DMSO

-

Stop Solution: 2% SDS, 200 mM EDTA

-

1% Agarose (B213101) gel in TAE buffer

-

Ethidium (B1194527) bromide staining solution

Procedure:

-

On ice, prepare a reaction mixture containing assay buffer, relaxed pBR322 DNA, and water.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add the test compound (SPR719) or DMSO (vehicle control) to the respective tubes.

-

Initiate the reaction by adding diluted M. tuberculosis DNA gyrase to each tube (except for the negative control).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution.

-

Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percent inhibition and calculate the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method, according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M24), is used to determine the MIC of SPR719 against mycobacteria.[2]

Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB) or Middlebrook 7H9 broth

-

96-well microtiter plates

-

SPR719 stock solution

-

Mycobacterial inoculum, adjusted to a 0.5 McFarland standard

-

Incubator at 36°C with 75-80% humidity

Procedure:

-

Prepare serial two-fold dilutions of SPR719 in the appropriate broth in a 96-well plate.

-

Inoculate each well with the standardized mycobacterial suspension.

-

Include a growth control (no drug) and a sterility control (no bacteria).

-

Seal the plates and incubate at 36°C. Incubation times vary depending on the growth rate of the mycobacterial species (e.g., 3-5 days for rapidly growing mycobacteria, >10 days for slowly growing mycobacteria).[2]

-

The MIC is defined as the lowest concentration of SPR719 that completely inhibits visible growth of the organism.

Murine Model of Mycobacterial Infection for In Vivo Efficacy Studies

Animal Model:

-

Six-week-old female BALB/c or C57BL/6 mice.[9]

Infection:

-

Mice are infected via aerosol delivery with a standardized inoculum of Mycobacterium tuberculosis (e.g., Erdman strain, ~3.24 Log₁₀ CFU).[11]

-

The infection is allowed to establish for a period of 3 weeks to create a chronic infection model.[11]

Treatment:

-

This compound is administered by oral gavage at various doses (e.g., 10, 30, 100 mg/kg).[9]

-

Treatment is typically administered once daily, five days a week, for a duration of 4 to 8 weeks.[7][8][9]

-

Control groups include vehicle-treated and positive control (e.g., standard-of-care antimycobacterial drugs) animals.

Outcome Assessment:

-

At the end of the treatment period, mice are euthanized.

-

Lungs and other relevant organs are aseptically removed and homogenized.

-

Serial dilutions of the homogenates are plated on appropriate agar (B569324) (e.g., Middlebrook 7H11).

-

Colony-forming units (CFUs) are counted after incubation to determine the bacterial burden.

-

The efficacy of this compound is determined by comparing the log₁₀ CFU reduction in treated groups to the vehicle control group.

Determination of Frequency of Resistance

This experiment quantifies the spontaneous mutation rate that confers resistance to SPR719.

Procedure:

-

Grow a culture of the mycobacterial strain to mid-log phase.

-

Plate a high inoculum (10⁸-10⁹ CFU) onto Middlebrook 7H10 agar plates containing SPR719 at concentrations of 2x, 4x, and 8x the predetermined MIC.[12][13]

-

Incubate the plates at 37°C for a duration appropriate for the species (e.g., 3 weeks for M. avium).[13]

-

Count the number of resistant colonies that emerge on the drug-containing plates.

-

Determine the total viable count by plating serial dilutions of the initial inoculum on drug-free agar.

-

The frequency of resistance is calculated by dividing the number of resistant colonies by the total viable count.

-

Putative resistant colonies are sub-cultured on drug-containing agar to confirm resistance, and the MIC is re-determined.[12]

Conclusion

This compound is a promising oral antibacterial agent with a well-defined mechanism of action. Its active moiety, SPR719, effectively inhibits the ATPase activity of the mycobacterial DNA gyrase B subunit, a novel target for NTM infections. This targeted action results in potent in vitro activity against a broad range of mycobacterial species and demonstrated efficacy in preclinical in vivo models of infection. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel antimycobacterial therapies. The low propensity for the development of resistance further supports the potential of this compound as a valuable new treatment option for NTM pulmonary disease.[12]

References

- 1. journals.asm.org [journals.asm.org]

- 2. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Benzimidazole SPR719 Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Benzimidazole SPR719 Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Fobrepodacin (SPR-720) | phosphate prodrug of SPR719 | antibacterial agent | 1384984-31-9 | InvivoChem [invivochem.com]

- 10. assets.website-files.com [assets.website-files.com]

- 11. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]

- 12. P-1072. Evaluation of the Spontaneous Mutation Frequencies of SPR719 Alone and in Combination with Other Agents Used to Treat Mycobacterium avium Complex Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

Fobrepodacin disodium synthesis pathway

An In-depth Technical Guide to the Synthesis Pathway of Fobrepodacin Disodium (B8443419)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fobrepodacin disodium (formerly SPR720 disodium) is a novel investigational oral antibiotic currently in clinical development for the treatment of nontuberculous mycobacterial (NTM) lung disease. It is a phosphate (B84403) prodrug that, upon administration, is metabolized to its active form, SPR719 (also known as VXc-486). SPR719 is a potent inhibitor of bacterial DNA gyrase subunit B (GyrB), a critical enzyme for bacterial DNA replication. This guide provides a comprehensive overview of the synthesis pathway of this compound, based on information available in the public domain, primarily from patent literature filed by the originating company, Vertex Pharmaceuticals. Detailed experimental protocols, where available, and structured data are presented to facilitate understanding and replication by researchers in the field.

Introduction

Fobrepodacin represents a promising new class of antibiotics, the benzimidazoles, with a mechanism of action distinct from currently approved drugs for NTM infections. Its active moiety, SPR719, targets the ATPase activity of DNA gyrase (GyrB), leading to the inhibition of DNA replication and ultimately bacterial cell death. The development of an oral formulation is a significant advancement for the long-term treatment regimens often required for NTM disease.

This document outlines the chemical synthesis of the active pharmaceutical ingredient, SPR719, and its subsequent conversion to the phosphate prodrug, Fobrepodacin, and its disodium salt form.

Core Synthesis Pathway of SPR719 (VXc-486)

The synthesis of SPR719, a substituted aminobenzimidazole, is a multi-step process involving the construction of the core benzimidazole (B57391) ring system followed by the addition of the requisite side chains. The general synthetic strategy, as inferred from patent literature, is depicted below.

Logical Flow of SPR719 Synthesis

The synthesis can be conceptually broken down into the formation of key intermediates and their subsequent coupling.

Caption: A high-level logical workflow for the synthesis of SPR719.

Detailed Experimental Protocols (Exemplary)

The following protocols are representative examples based on general procedures for analogous structures found in relevant patents. Specific yields and reaction conditions may vary.

Step 1: Synthesis of Intermediate 1 (N-(substituted)-4-fluoro-2-nitroaniline)

A suitably substituted fluoronitrobenzene is reacted with a substituted diaminobenzene in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution.

Step 2: Reduction to Intermediate 2 (Substituted Phenylenediamine)

The nitro group of Intermediate 1 is reduced to an amine. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. Alternatively, chemical reducing agents like tin(II) chloride in hydrochloric acid can be employed.

Step 3: Benzimidazole Ring Formation (Intermediate 3)

The resulting phenylenediamine (Intermediate 2) is cyclized to form the benzimidazole core. This is typically achieved by reacting with a carboxylic acid derivative (e.g., an orthoester or an aldehyde followed by oxidation) under acidic conditions.

Step 4: Coupling and Functionalization (Intermediate 4 and SPR719)

The benzimidazole core (Intermediate 3) undergoes coupling reactions to introduce the necessary side chains. This may involve N-alkylation or palladium-catalyzed cross-coupling reactions, depending on the specific precursors used. The final step often involves the introduction of the ethyl urea (B33335) moiety.

Synthesis of Fobrepodacin and this compound

Fobrepodacin is the phosphate prodrug of SPR719. The synthesis involves the phosphorylation of the tertiary alcohol group on the pyrimidine (B1678525) ring of SPR719.

Phosphorylation of SPR719

Caption: Conversion of SPR719 to Fobrepodacin and its disodium salt.

Experimental Protocol for Phosphorylation and Salt Formation

Step 1: Phosphorylation

SPR719 is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature (e.g., -78 °C). A phosphorylating agent, such as phosphorus oxychloride (POCl₃), is added dropwise. The reaction is stirred for several hours and then quenched with water.

Step 2: Formation of the Disodium Salt

The crude Fobrepodacin is then treated with two equivalents of a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, in an aqueous or mixed aqueous/organic solvent system. The disodium salt is then isolated, typically by precipitation or lyophilization, and purified by recrystallization or chromatography.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its active form, SPR719.

| Compound | Parameter | Value | Reference |

| SPR719 (VXc-486) | Molecular Formula | C₂₁H₂₅FN₆O₂ | Patent Literature |

| Molecular Weight | 428.47 g/mol | Patent Literature | |

| In Vitro Potency (MIC) vs. M. tuberculosis | 0.12 µg/mL | [1] | |

| This compound | Molecular Formula | C₂₁H₂₄FN₆Na₂O₆P | [2] |

| Molecular Weight | 552.40 g/mol | [2] |

Signaling Pathway of the Active Moiety (SPR719)

SPR719 exerts its antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

References

- 1. A novel inhibitor of gyrase B is a potent drug candidate for treatment of tuberculosis and nontuberculosis mycobacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US10793547B2 - Modulator of the cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator - Google Patents [patents.google.com]

Fobrepodacin Disodium: A Technical Guide to a Novel Gyrase B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fobrepodacin disodium (B8443419) (formerly SPR720 disodium) is a novel, orally bioavailable phosphate (B84403) prodrug of SPR719, a potent inhibitor of bacterial DNA gyrase subunit B (GyrB). This document provides a comprehensive technical overview of Fobrepodacin disodium, including its molecular structure, mechanism of action, physicochemical properties, and key experimental protocols. Developed for the treatment of nontuberculous mycobacterial (NTM) infections, this compound represents a promising new class of antibiotics with a distinct mechanism of action compared to currently available treatments.

Molecular Structure and Physicochemical Properties

This compound is the disodium salt of a phosphate ester prodrug. Upon oral administration, it is rapidly converted in vivo to its active form, SPR719.

Chemical Structure:

-

This compound (SPR720 Disodium)

-

Active Moiety: SPR719

Physicochemical Data

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C21H24FN6Na2O6P | [1] |

| Molecular Weight | 552.40 g/mol | [1] |

| CAS Number | 1384984-20-6 | [1] |

| Appearance | White to off-white solid | [1] |

| Fobrepodacin (Free Acid) | ||

| Molecular Formula | C21H26FN6O6P | [2] |

| Molecular Weight | 508.44 g/mol | [3] |

| Canonical SMILES | CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2[C@H]3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)(O)O | [2] |

| PubChem CID | 6810888 | [2] |

Solubility and Stability

Detailed quantitative data on the aqueous solubility and stability of this compound under various pH and temperature conditions are not extensively available in the public domain. However, for experimental purposes, stock solutions are typically prepared in DMSO. For in vivo studies, formulations in vehicles such as 0.5% carboxymethylcellulose have been used. Commercial suppliers recommend storing the solid powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[4] Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month in a sealed container, protected from moisture.[1][5]

Mechanism of Action: Inhibition of DNA Gyrase B

This compound's active metabolite, SPR719, targets the ATPase activity of the bacterial DNA gyrase B subunit (GyrB).[6][7][8] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP.

SPR719 acts as a competitive inhibitor at the ATP-binding site of GyrB, preventing the conformational changes necessary for DNA supercoiling.[6][8] This leads to the inhibition of DNA replication and ultimately results in bacterial cell death. This mechanism is distinct from that of fluoroquinolone antibiotics, which target the DNA cleavage and rejoining activity of the Gyrase A subunit.

Signaling Pathway of Gyrase B Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro DNA Gyrase B ATPase Activity Assay

This protocol is a representative method for assessing the inhibitory activity of SPR719 on the ATPase activity of Mycobacterium tuberculosis DNA gyrase B.

Materials:

-

Purified recombinant M. tuberculosis DNA gyrase A and B subunits

-

Relaxed pBR322 plasmid DNA

-

SPR719 (dissolved in DMSO)

-

Assay buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.[9]

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

-

Enzyme Reconstitution: Reconstitute the heterotetrameric GyrA2B2 enzyme by incubating the purified GyrA and GyrB subunits.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of SPR719.

-

Enzyme Addition: Add 1 unit of the reconstituted DNA gyrase to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[9]

-

Reaction Termination: Stop the reaction by adding a suitable stop buffer (e.g., containing SDS and proteinase K).

-

Analysis: Analyze the DNA topology by agarose gel electrophoresis. The conversion of relaxed plasmid to its supercoiled form is indicative of gyrase activity.

-

Quantification: Quantify the amount of supercoiled DNA in each lane to determine the IC50 value of SPR719.

Experimental Workflow for Gyrase Inhibition Assay

Caption: Workflow for the in vitro DNA gyrase inhibition assay.

In Vivo Efficacy in a Murine Model of Mycobacterial Infection

This protocol describes a general method for evaluating the in vivo efficacy of this compound in a mouse model of chronic Mycobacterium tuberculosis infection.[10]

Animal Model:

Infection:

-

Culture Preparation: Grow M. tuberculosis (e.g., Erdman strain, ATCC 35801) in Middlebrook 7H9 broth supplemented with OADC and Tween 80 to mid-log phase.[11]

-

Aerosol Infection: Infect mice with approximately 3.24 Log10 CFU of M. tuberculosis via aerosol delivery.[10]

-

Establishment of Chronic Infection: Allow the infection to establish for 3-4 weeks post-aerosol challenge.

Drug Administration:

-

Formulation: Prepare this compound in a suitable vehicle for oral gavage.

-

Dosing: Administer this compound orally once daily, 5 days a week, for 4 to 8 weeks. Doses can range from 10 to 100 mg/kg.[1][3]

Efficacy Assessment:

-

Bacterial Load Determination: At specified time points, euthanize cohorts of mice and aseptically remove the lungs and spleens.

-

Homogenization: Homogenize the organs in PBS containing 0.05% Tween 80.

-

CFU Enumeration: Plate serial dilutions of the homogenates on Middlebrook 7H11 agar.

-

Incubation: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).[11]

-

Data Analysis: Compare the log10 CFU in treated groups to the untreated control group to determine the reduction in bacterial burden.

Logical Relationship of In Vivo Efficacy Study

Caption: Logical flow of the in vivo efficacy study.

Conclusion

This compound is a promising new oral antibiotic for the treatment of mycobacterial infections. Its novel mechanism of action as a DNA gyrase B inhibitor provides a valuable alternative to existing therapies, particularly in the context of drug-resistant strains. The information provided in this technical guide offers a foundational understanding of its molecular characteristics and biological activity, intended to support further research and development efforts in this area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fobrepodacin (SPR-720) | phosphate prodrug of SPR719 | antibacterial agent | 1384984-31-9 | InvivoChem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Signal Propagation in the ATPase Domain of Mycobacterium tuberculosis DNA Gyrase from Dynamical-Nonequilibrium Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medipol.edu.tr [medipol.edu.tr]

- 10. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]

- 11. benchchem.com [benchchem.com]

Fobrepodacin Disodium: A Technical Guide to the Identification of DNA Gyrase B as its Molecular Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fobrepodacin disodium (B8443419) (formerly SPR720) is a novel, orally bioavailable phosphate (B84403) prodrug of the active antibacterial agent SPR719.[1][2] Developed to address the growing threat of antimicrobial resistance, particularly in the context of nontuberculous mycobacterial (NTM) infections, SPR719 has demonstrated potent activity against a range of pathogenic mycobacteria.[3][4] This technical guide provides an in-depth overview of the scientific evidence and experimental methodologies that have conclusively identified the bacterial DNA gyrase B subunit (GyrB) as the primary molecular target of SPR719. The document will detail the mechanism of action, present key quantitative data, and outline the experimental protocols used in the target identification and validation process.

Introduction: The Rise of a New Antibacterial Agent

The increasing prevalence of drug-resistant bacterial infections necessitates the discovery and development of novel antibiotics with new mechanisms of action. Fobrepodacin disodium represents a significant advancement in this area. As a prodrug, it is converted in vivo to its active form, SPR719, a member of the aminobenzimidazole class of compounds.[3][5] This strategic approach enhances the drug's pharmacokinetic properties, allowing for oral administration. The primary focus of this guide is to delineate the molecular journey to pinpoint the specific cellular machinery disrupted by SPR719.

The Molecular Target: Unveiling the Role of DNA Gyrase B

The antibacterial activity of SPR719 is a direct result of its interaction with a crucial bacterial enzyme: DNA gyrase. Specifically, SPR719 targets the ATPase domain of the Gyrase B subunit (GyrB).[4][5] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process that requires the hydrolysis of ATP, which is facilitated by the GyrB subunit.[6]

Mechanism of Action: Competitive Inhibition of ATP Binding

SPR719 acts as a competitive inhibitor of ATP binding to the ATPase active site of GyrB.[7] By occupying this site, SPR719 prevents the binding and subsequent hydrolysis of ATP, thereby halting the energy-dependent DNA supercoiling activity of the gyrase enzyme. This disruption of DNA topology is ultimately lethal to the bacterium. Molecular dynamics simulations have further elucidated this interaction, revealing that both electrostatic and van der Waals forces contribute significantly to the binding of SPR719 to GyrB. Key amino acid residues within the ATPase domain, such as Asn52, Asp79, and Arg141 in Mycobacterium tuberculosis GyrB, have been identified as critical for this interaction.[2][6]

Quantitative Data: Gauging the Potency of SPR719

The efficacy of an antimicrobial agent is quantified through various in vitro and in vivo assessments. The following tables summarize the key quantitative data for SPR719, demonstrating its potent activity against clinically relevant mycobacterial species.

Table 1: In Vitro Activity of SPR719 Against Mycobacterium tuberculosis

| Strain | MIC Range (μg/mL) |

| Drug-Sensitive Isolates | 0.03 - 0.30[3] |

| Drug-Resistant Isolates | 0.08 - 5.48[3] |

Table 2: In Vitro Activity of SPR719 Against Nontuberculous Mycobacteria (NTM)

| Species | MIC Range (μg/mL) |

| Mycobacterium avium complex (MAC) | 0.002 - 4[4] |

| Mycobacterium abscessus | 0.03 - 8[4] |

Experimental Protocols: The Methodologies of Target Identification

The identification of GyrB as the target of SPR719 was the result of a multifaceted experimental approach. The following sections detail the generalized protocols for the key experiments that were instrumental in this process.

Gyrase B ATPase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the ATPase activity of purified GyrB.

Objective: To determine the concentration of SPR719 required to inhibit 50% of the GyrB ATPase activity (IC50).

Materials:

-

Purified recombinant GyrB enzyme

-

ATP

-

Malachite green reagent for phosphate detection

-

SPR719 (in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)

-

96-well microplates

Protocol:

-

Prepare a series of dilutions of SPR719 in the assay buffer.

-

In a 96-well plate, add the purified GyrB enzyme to each well.

-

Add the different concentrations of SPR719 to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the enzymatic reaction by adding a known concentration of ATP to all wells.

-

Incubate for a set period (e.g., 30-60 minutes) to allow for ATP hydrolysis.

-

Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis, resulting in a color change.

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~620 nm).

-

Calculate the percentage of inhibition for each concentration of SPR719 relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the SPR719 concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Resistance Studies

This method identifies the molecular target by selecting for spontaneous resistant mutants and sequencing the genes of the putative target.

Objective: To demonstrate that resistance to SPR719 is associated with mutations in the gyrB gene.

Materials:

-

Mycobacterial cultures (e.g., M. avium, M. abscessus)

-

Agar (B569324) plates containing various concentrations of SPR719 (e.g., 2x, 4x, 8x the MIC)

-

Standard microbiology laboratory equipment

-

DNA extraction and sequencing reagents and equipment

Protocol:

-

Grow a large population of the mycobacterial strain of interest to a high density.

-

Plate a known number of colony-forming units (CFUs) onto agar plates containing different concentrations of SPR719. Also plate onto non-selective agar to determine the initial viable count.

-

Incubate the plates under appropriate conditions until colonies appear on the SPR719-containing plates.

-

Calculate the frequency of spontaneous resistance by dividing the number of resistant colonies by the total number of viable cells plated.

-

Isolate individual resistant colonies and determine their MIC for SPR719 to confirm the resistance phenotype.

-

Extract genomic DNA from the resistant isolates and the parental (wild-type) strain.

-

Amplify the gyrB gene using polymerase chain reaction (PCR).

-

Sequence the amplified gyrB gene and compare the sequences from the resistant isolates to the wild-type sequence to identify any mutations.[5][8]

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway and experimental workflows.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Revealing the Interaction Mechanism between Mycobacterium tuberculosis GyrB and Novobiocin, SPR719 through Binding Thermodynamics and Dissociation Kinetics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

- 7. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

Fobrepodacin Disodium: An In-Depth Technical Guide to its In Vitro Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fobrepodacin disodium (B8443419), the phosphate (B84403) prodrug of the active moiety SPR719, is a novel oral antimicrobial agent under development, primarily for the treatment of nontuberculous mycobacterial (NTM) infections. It represents a new class of benzimidazole (B57391) antibiotics that inhibit the ATPase activity of bacterial DNA gyrase subunit B (GyrB), a mechanism distinct from that of fluoroquinolones. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Fobrepodacin disodium (reported as the active form, SPR719), with a focus on its potent activity against a range of mycobacterial species. This document summarizes key quantitative data, details the experimental protocols for its evaluation, and illustrates its mechanism of action and the workflow for its susceptibility testing.

Introduction

The rising prevalence of infections caused by nontuberculous mycobacteria (NTM) presents a significant global health challenge. Treatment for NTM diseases is often prolonged, involves multi-drug regimens with considerable toxicity, and has limited efficacy. This compound is being developed to address this unmet medical need. Its unique mechanism of action, targeting the essential bacterial enzyme DNA gyrase B, offers the potential for activity against strains resistant to other antibiotic classes. This guide synthesizes the current publicly available in vitro data to provide a detailed resource for the research and drug development community.

Mechanism of Action

This compound is readily converted in vivo to its active form, SPR719. SPR719 exerts its antibacterial effect by inhibiting the ATPase activity of the DNA gyrase subunit B (GyrB).[1] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding pocket of GyrB, SPR719 prevents the supercoiling of DNA, leading to the disruption of these critical cellular processes and ultimately inhibiting bacterial growth. This targeted action is distinct from fluoroquinolones, which target the GyrA subunit.[2]

Mechanism of SPR719 Action

In Vitro Antibacterial Spectrum

The in vitro activity of SPR719 has been predominantly evaluated against a wide array of mycobacterial species, demonstrating potent inhibitory effects. Limited data is also available for its activity against select Gram-positive and Gram-negative bacteria, primarily from studies including quality control strains.

Activity Against Mycobacteria

SPR719 has shown significant activity against both rapidly and slowly growing nontuberculous mycobacteria, including species that are often challenging to treat. The data presented below is a summary from multiple studies.

Table 1: In Vitro Activity of SPR719 Against Nontuberculous Mycobacteria (NTM)

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Mycobacterium avium complex | 105 | 0.002 - 4 | 1 | 2 | [3] |

| Mycobacterium abscessus | 53 | 0.12 - 8 | 2 | 4 | [3] |

| Mycobacterium kansasii | 8 | 0.002 - 0.03 | 0.015 | 0.03 | [3] |

| Mycobacterium fortuitum group | 10 | 0.06 - 1 | 0.25 | 1 | [3] |

| Mycobacterium marinum | 9 | 0.12 - 1 | 0.5 | 0.5 | [3] |

| Mycobacterium ulcerans | 10 | 0.125 - 0.25 | - | - | [4] |

| Mycobacterium chimaera | - | 0.5 - 4 | - | - | [4] |

MIC values are for SPR719, the active moiety of this compound.

Activity Against Other Bacteria

Data on the activity of SPR719 against non-mycobacterial pathogens is currently limited. The available information is primarily from the use of standard quality control strains in mycobacterial susceptibility testing studies.

Table 2: In Vitro Activity of SPR719 Against Selected Non-Mycobacterial Species

| Organism | Strain | MIC Range (µg/mL) | MIC Mode (µg/mL) | Reference(s) |

| Escherichia coli | ATCC 25922 | 0.5 - 1 | 0.5 | [5] |

| Enterococcus faecalis | ATCC 29212 | - | 0.015 | [5] |

MIC values are for SPR719. Further studies are required to establish the broader antibacterial spectrum against a wider range of clinical isolates.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for SPR719 is performed following standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for NTM

The broth microdilution method is the standard procedure for determining the MIC of antimicrobial agents against NTM.

-

Medium : Cation-adjusted Mueller-Hinton broth (CAMHB) is typically used.

-

Inoculum Preparation : A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Drug Dilutions : SPR719 is serially diluted in the broth medium to obtain a range of concentrations.

-

Incubation : The microtiter plates are incubated at 30°C for rapidly growing mycobacteria and 35-37°C for slowly growing mycobacteria for a specified period, which can range from 3 to 14 days depending on the species' growth rate.

-

MIC Determination : The MIC is recorded as the lowest concentration of SPR719 that completely inhibits the visible growth of the organism.

MIC Determination Workflow

Conclusion

This compound, through its active form SPR719, demonstrates potent in vitro activity against a broad range of clinically significant nontuberculous mycobacteria. Its novel mechanism of action as a DNA gyrase B inhibitor makes it a promising candidate for the treatment of NTM infections, including those caused by drug-resistant strains. While its activity against common Gram-positive and Gram-negative bacteria appears to be present, further investigation with a wider array of clinical isolates is necessary to fully characterize its antibacterial spectrum. The standardized methodologies for susceptibility testing will be crucial for its continued development and for guiding its potential clinical use. This technical guide provides a foundational resource for researchers and developers working with this novel antimicrobial agent.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Fobrepodacin Disodium: A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fobrepodacin (B3321803) disodium (B8443419) (SPR720) is a novel, orally bioavailable phosphate (B84403) prodrug of SPR719, an aminobenzimidazole that inhibits bacterial DNA gyrase B. This technical guide provides a comprehensive overview of the discovery and development history of fobrepodacin disodium, from its initial synthesis to its clinical evaluation for the treatment of nontuberculous mycobacterial (NTM) infections. This document details its mechanism of action, preclinical and clinical data, and the ultimate discontinuation of its Phase 2 clinical trial. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visualizations of the drug's mechanism and development timeline are provided using Graphviz diagrams.

Introduction

The rising prevalence of nontuberculous mycobacterial (NTM) pulmonary disease, often requiring prolonged multi-drug regimens with significant toxicity and modest efficacy, has created a critical unmet medical need for novel, well-tolerated oral antibiotics. This compound was developed to address this need, offering a unique mechanism of action distinct from currently available treatments.

Discovery and Development Timeline

Fobrepodacin was initially discovered by Vertex Pharmaceuticals and was later acquired by Spero Therapeutics in 2016 for further development.[1] Spero advanced the compound through preclinical studies and into clinical trials, with a primary focus on NTM infections. The development program was also supported by a collaboration with the Bill & Melinda Gates Medical Research Institute for the potential treatment of tuberculosis in low- and middle-income countries.[1]

Mechanism of Action

Fobrepodacin is a phosphate prodrug that is rapidly converted in vivo to its active moiety, SPR719. SPR719 is a potent inhibitor of the bacterial DNA gyrase subunit B (GyrB), which is essential for DNA replication, transcription, and repair. Specifically, SPR719 targets the ATPase activity of GyrB, preventing the enzyme from introducing negative supercoils into the bacterial DNA. This disruption of DNA topology ultimately leads to bacterial cell death. This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.

Synthesis of this compound

While the precise, industrial-scale synthesis of this compound is proprietary, a representative synthetic route for aminobenzimidazole phosphate prodrugs can be conceptualized. The synthesis would likely involve the initial construction of the core aminobenzimidazole structure (SPR719), followed by a phosphorylation step to create the prodrug (SPR720), and finally, salt formation to yield this compound.

Preclinical Studies

Fobrepodacin demonstrated potent in vitro activity against a range of NTM species, including Mycobacterium avium complex (MAC) and Mycobacterium abscessus. In vivo studies in murine models of NTM infection showed that fobrepodacin was effective in reducing bacterial burden.

Efficacy in a Murine Chronic Mycobacterium avium Infection Model

Experimental Protocol:

-

Animal Model: C3HeB/FeJ mice were used, as they develop necrotic granulomas similar to those seen in human NTM infections.

-

Infection: Mice were infected via aerosol with M. avium strain ATCC 700898.

-

Treatment: Treatment was initiated 28 days post-infection and continued for 8 weeks. Fobrepodacin was administered orally once daily at doses of 10, 30, and 100 mg/kg. Comparator and combination arms included clarithromycin (B1669154) and ethambutol (B1671381).

-

Outcome Measures: The primary outcome was the change in bacterial burden (colony-forming units, CFU) in the lungs, spleen, and liver. Lung pathology was also assessed.

Results:

Fobrepodacin demonstrated a dose-dependent reduction in the bacterial burden in the lungs, spleen, and liver compared to untreated controls. The combination of fobrepodacin with clarithromycin and ethambutol resulted in the largest reduction in bacterial load.

Clinical Development

Fobrepodacin advanced into clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers, followed by a Phase 2a trial in patients with NTM pulmonary disease.

Phase 1 Clinical Trial

A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy volunteers.

Table 1: Summary of Pharmacokinetic Parameters of SPR719 Following Single Doses of Fobrepodacin (SPR720)

| Dose of SPR720 | Tmax (hr, median) | t1/2 (hr, mean) |

| 100 mg | 4.0 | 3.5 |

| 500 mg | 4.0 | 3.8 |

| 1000 mg | 4.0 | 4.1 |

| 1500 mg | 6.0 | 4.5 |

| 2000 mg | 8.0 | 4.3 |

Table 2: Most Common Adverse Events in the Phase 1 Multiple-Ascending Dose Cohorts

| Adverse Event | Fobrepodacin (N=30) | Placebo (N=10) |

| Diarrhea | 10 (33.3%) | 1 (10.0%) |

| Nausea | 8 (26.7%) | 0 (0.0%) |

| Headache | 7 (23.3%) | 2 (20.0%) |

| Vomiting | 5 (16.7%) | 0 (0.0%) |

Phase 2a Clinical Trial

A Phase 2a, multi-center, partially-blinded, placebo-controlled, proof-of-concept study was initiated to evaluate the efficacy, safety, and pharmacokinetics of fobrepodacin in treatment-naïve patients with NTM pulmonary disease due to MAC.

-

Primary Endpoint: Change from baseline in the log10 CFU/mL of mycobacteria in sputum at week 8.

In October 2024, Spero Therapeutics announced the discontinuation of the Phase 2a trial. The decision was based on an interim analysis that indicated the trial was unlikely to meet its primary endpoint. Furthermore, safety concerns, including cases of hepatotoxicity, were observed at the higher dose.

Conclusion

This compound represented a promising novel oral therapeutic for NTM infections with a unique mechanism of action. While it demonstrated favorable preclinical activity and was generally well-tolerated in Phase 1 studies, the Phase 2a trial was discontinued due to a lack of sufficient efficacy and emerging safety signals. The development history of fobrepodacin underscores the challenges in translating preclinical and early clinical data into late-stage clinical success, particularly in the context of chronic and difficult-to-treat infections like NTM. The data and learnings from the fobrepodacin program can, however, inform future drug development efforts in this important therapeutic area.

References

Fobrepodacin Disodium and its Active Metabolite SPR719: A Technical Guide to DNA Gyrase B Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and analysis of Fobrepodacin disodium, an investigational antibiotic, through its active metabolite SPR719, a potent inhibitor of the bacterial DNA gyrase B subunit (GyrB). Fobrepodacin (SPR720) is an orally bioavailable phosphate (B84403) prodrug that is converted in vivo to its active form, SPR719 (VXc-486).[1] This document details the mechanism of action, experimental protocols for assessing its inhibitory activity, and quantitative data on its efficacy.

Mechanism of Action

SPR719 targets the ATPase domain of the GyrB subunit of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2][3][4] DNA gyrase introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP. By competitively inhibiting ATP binding at the GyrB subunit, SPR719 prevents this crucial step, leading to the disruption of DNA replication and ultimately bacterial cell death.[4] Unlike fluoroquinolones, which target the GyrA subunit, SPR719 offers a distinct mechanism of action.[5] In mycobacteria, DNA gyrase is the sole type II topoisomerase, making it a particularly vulnerable target.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. S-EPMC8754139 - <i>In Vitro</i> Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus. - OmicsDI [omicsdi.org]

- 4. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

Fobrepodacin Disodium: A Technical Guide for Researchers

CAS Number: 1384984-20-6

An In-depth Analysis of a Novel DNA Gyrase B Inhibitor for Mycobacterial Infections

This technical guide provides a comprehensive overview of Fobrepodacin disodium (B8443419) (also known as SPR720), an investigational oral antimicrobial agent. It is intended for researchers, scientists, and drug development professionals interested in the core properties, mechanism of action, and preclinical and clinical data of this compound. Fobrepodacin disodium is a phosphate (B84403) prodrug that is rapidly converted in the body to its active moiety, SPR719.

Core Physicochemical and Pharmacological Properties

This compound is being developed for the treatment of nontuberculous mycobacterial (NTM) infections and tuberculosis.[1] It belongs to the aminobenzimidazole class of antibiotics, which are distinct from fluoroquinolones.[2] The following tables summarize the known properties of this compound and the pharmacokinetic parameters of its active form, SPR719.

| Identifier | Value |

| CAS Number | 1384984-20-6[] |

| Synonyms | SPR720 disodium, pVXc-486 phosphate disodium[][4] |

| Molecular Formula | C₂₁H₂₄FN₆Na₂O₆P[4] |

| Molecular Weight | 552.40 g/mol [4] |

| Appearance | White to off-white solid[4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[5] |

Table 1: Physicochemical Identifiers and Properties of this compound.

| Parameter | Value | Conditions |

| Solubility | Soluble in DMSO.[5] | Further details on aqueous solubility are not publicly available. |

| LogP | 0[2] | This value is for the free base, Fobrepodacin. |

| Hydrogen Bond Donors | 5[2] | For the free base, Fobrepodacin. |

| Hydrogen Bond Acceptors | 10[2] | For the free base, Fobrepodacin. |

Table 2: Solubility and Other Physicochemical Characteristics.

Pharmacokinetics of Active Moiety (SPR719)

This compound (SPR720) is rapidly and extensively converted to the active compound SPR719 in vivo.[6] Therefore, the pharmacokinetic profile is best understood by examining the parameters of SPR719.

| Parameter | Plasma | Epithelial Lining Fluid (ELF) | Alveolar Macrophages (AM) |

| Mean Cmax (ng/mL) | 4,315 | 5,429 | 13,033 |

| Mean AUC₀₋₂₄ (ng·h/mL) | 52,418 | 59,880 | 128,105 |

Table 3: Mean Pharmacokinetic Parameters of SPR719 in Healthy Volunteers. These values were observed after oral administration of 1,000 mg of this compound once daily for 7 days.[6]

| Parameter | Value |

| Median Tmax | 2.8 to 8.0 hours |

| Mean Elimination Half-life (t½) | 2.9 to 4.5 hours |

| Effect of Food | Plasma exposure of SPR719 is decreased by approximately 20% when administered with a high-fat meal. |

Table 4: Additional Pharmacokinetic Properties of SPR719.

Mechanism of Action: Inhibition of DNA Gyrase B

Fobrepodacin's active form, SPR719, targets the ATPase activity of the DNA gyrase B (GyrB) subunit in mycobacteria.[1] This mechanism is distinct from that of fluoroquinolones, which target the DNA gyrase A subunit. By inhibiting the ATPase function of GyrB, SPR719 prevents the energy-dependent negative supercoiling of DNA, which is essential for DNA replication and other vital cellular processes in bacteria. This leads to a bactericidal effect against susceptible mycobacteria.

Caption: Fobrepodacin's mechanism of action.

Experimental Protocols

In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

The in vivo efficacy of this compound has been evaluated in mouse models of chronic Mycobacterium tuberculosis infection. While specific proprietary protocols are not fully public, the general methodology can be outlined as follows:

-

Animal Model: Six-week-old female BALB/c mice are commonly used.[1]

-

Infection: Mice are infected with M. tuberculosis (e.g., Erdman strain) via aerosol delivery to establish a chronic lung infection.[1]

-

Treatment: Treatment is initiated several weeks post-infection. This compound is administered orally by gavage, typically once daily, five days a week, for a duration of four to eight weeks. Doses have ranged from 10 to 100 mg/kg.[7]

-

Efficacy Assessment: The primary endpoint is the reduction in bacterial burden in the lungs. This is determined by euthanizing cohorts of mice at various time points, homogenizing the lung tissue, and plating serial dilutions on selective agar (B569324) to enumerate colony-forming units (CFU).[1]

-

Comparison: The efficacy of this compound is often compared to standard-of-care anti-tuberculosis drugs like moxifloxacin (B1663623) and isoniazid.[1]

References

- 1. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]

- 2. Fobrepodacin (SPR-720) | phosphate prodrug of SPR719 | antibacterial agent | 1384984-31-9 | InvivoChem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Fobrepodacin Disodium (SPR720) In Vivo Dosing for Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Fobrepodacin disodium (B8443419) (also known as SPR720), focusing on its mechanism of action, pharmacokinetics, and established protocols for in vivo dosing in mouse models of mycobacterial infection. Fobrepodacin is an orally administered phosphate (B84403) prodrug of SPR719, a novel bacterial DNA gyrase B (GyrB) inhibitor.[1][2] It is under development for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease and tuberculosis (TB).[2][3]

Mechanism of Action

Fobrepodacin (SPR720) is readily absorbed after oral administration and is converted to its active moiety, SPR719.[1] SPR719 targets the ATPase site of DNA gyrase subunit B (GyrB), a type II topoisomerase essential for bacterial DNA replication.[3][4][5] By inhibiting GyrB, SPR719 prevents the negative supercoiling of DNA, which is critical for maintaining the chromosome's structure. This disruption of DNA topology ultimately inhibits DNA replication and leads to bacterial cell death.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. firstwordpharma.com [firstwordpharma.com]

Fobrepodacin Disodium: Application Notes and Protocols for Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fobrepodacin disodium (B8443419) (also known as SPR720 disodium) is the disodium salt of Fobrepodacin, a phosphate (B84403) prodrug of SPR719.[1] SPR719 is a novel antibacterial agent belonging to the benzimidazole (B57391) class that targets the ATPase activity of bacterial DNA gyrase B.[2][3] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. Fobrepodacin is under investigation for its activity against various bacteria, particularly Mycobacterium species. This document provides detailed application notes and protocols for the use of Fobrepodacin disodium in cell culture-based assays, including solubility information, preparation of stock solutions, and methodologies for determining its antibacterial activity and potential cytotoxicity against mammalian cells.

Chemical Properties and Solubility

This compound is a white to off-white solid. As a phosphate prodrug, it is designed for improved aqueous solubility compared to its active form, SPR719.[4][5][6][7] The key chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1384984-20-6 | [1] |

| Molecular Formula | C₂₁H₂₄FN₆Na₂O₆P | [1] |

| Molecular Weight | 554.43 g/mol | [8] |

Solubility Data

The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions for cell culture assays.

| Solvent | Solubility | Notes |

| DMSO | 5 mg/mL (approximately 9.05 mM) | May require sonication and adjustment to pH 3 with HCl for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.[1] |

| Water/Aqueous Buffers (e.g., PBS) | Data not currently available. As a phosphate salt, enhanced aqueous solubility is expected.[4][5][6][7] | It is recommended to empirically determine the solubility in the desired aqueous medium before preparing high-concentration stock solutions. |

Mechanism of Action: Inhibition of DNA Gyrase

This compound is readily converted to its active form, SPR719, which exerts its antibacterial effect by inhibiting the ATPase subunit of bacterial DNA gyrase (GyrB). This inhibition prevents the negative supercoiling of DNA, a process essential for DNA replication and transcription, ultimately leading to bacterial cell death.

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile, conical-bottom microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Sterile pipette tips

Procedure:

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 5 mg/mL or 9.05 mM).

-

Vortex the solution thoroughly for 2-3 minutes to aid dissolution.

-

If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.

-

For challenging dissolution, carefully adjust the pH to approximately 3 with dilute HCl. This should be done judiciously, and the final pH should be considered for its compatibility with the intended cell culture assay.

-

Once completely dissolved, sterilize the stock solution by filtering through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile, single-use vials to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) Against Mycobacterium Species

This protocol outlines a method for determining the MIC of this compound against Mycobacterium species using a broth microdilution assay.

Materials:

-

This compound stock solution

-

Mycobacterium species of interest

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Sterile 96-well microtiter plates

-

McFarland turbidity standards (0.5)

-

Sterile saline with 0.05% Tween 80

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Inoculum Preparation:

-

Culture the Mycobacterium species on an appropriate solid medium.

-

Aseptically transfer several colonies into a tube containing sterile saline with Tween 80 and glass beads.

-

Vortex vigorously to create a uniform suspension.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

Dilute the standardized suspension in Middlebrook 7H9 broth to the desired final inoculum concentration (typically 5 x 10⁵ CFU/mL).

-

-

Serial Dilution of this compound:

-

Dispense 100 µL of Middlebrook 7H9 broth into wells 2-12 of a 96-well plate.

-

Add 200 µL of the highest concentration of this compound to be tested (prepared in Middlebrook 7H9 broth) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

-

Seal the plate to prevent evaporation and incubate at 37°C for the appropriate duration (e.g., 7-14 days for slow-growing mycobacteria).

-

-

MIC Determination:

-

Visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

Optionally, a microplate reader can be used to measure the optical density at 600 nm.

-

Protocol 3: Mammalian Cell Cytotoxicity Assay Using HepG2 Cells

Given the reports of potential hepatotoxicity, assessing the cytotoxicity of this compound in a human liver cell line such as HepG2 is recommended.[2]

Materials:

-

This compound stock solution

-

HepG2 cells (human hepatocellular carcinoma cell line)

-

Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

-

Sterile 96-well cell culture plates

-

Cell viability reagent (e.g., MTT, resazurin, or a commercially available kit)

-

Multi-channel pipette

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture HepG2 cells to approximately 80-90% confluency.

-

Trypsinize and resuspend the cells in fresh complete medium.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubate the plate for 24-72 hours.

-

-

Cell Viability Assessment:

-

Follow the manufacturer's instructions for the chosen cell viability reagent. For example, for an MTT assay, add the MTT reagent to each well and incubate for a few hours. Then, add the solubilization solution.

-

Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Caption: Workflow for mammalian cell cytotoxicity assay.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.

Disclaimer

The information provided in this document is for guidance purposes only and is based on currently available data. Researchers should optimize the protocols for their specific experimental conditions and cell lines. It is the user's responsibility to ensure that all procedures are performed in a safe and appropriate manner.

References

- 1. researchgate.net [researchgate.net]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. Phosphate moiety in FDA-approved pharmaceutical salts and prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [edgccjournal.org]

- 6. Discovery and Characterization of a Water-Soluble Prodrug of a Dual Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmatutor.org [pharmatutor.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for MIC Determination of Fobrepodacin Disodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fobrepodacin (SPR720) is an orally bioavailable phosphate (B84403) prodrug of SPR719.[1] SPR719 is a novel aminobenzimidazole that inhibits the ATPase activity of DNA gyrase B (GyrB), an essential enzyme for bacterial DNA replication.[2][3] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.[4] Fobrepodacin is in clinical development for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease (NTM-PD), with demonstrated in vitro and in vivo activity against a range of mycobacterial species, including Mycobacterium avium complex (MAC), Mycobacterium abscessus, and Mycobacterium tuberculosis.[4][5][6]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Fobrepodacin disodium (B8443419) against mycobacterial isolates, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action Signaling Pathway

The following diagram illustrates the mechanism of action of Fobrepodacin. The prodrug, Fobrepodacin disodium, is converted in vivo to its active form, SPR719. SPR719 then targets and inhibits the ATPase function of the DNA gyrase B (GyrB) subunit, preventing the negative supercoiling of DNA required for replication.

Caption: Mechanism of action of Fobrepodacin.

Data Presentation: In Vitro Activity of SPR719

The following tables summarize the in vitro activity of SPR719, the active moiety of this compound, against various nontuberculous mycobacteria (NTM). Data is compiled from published research.

Table 1: MIC Distribution of SPR719 Against NTM Species

| NTM Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Mycobacterium avium complex | 105 | 0.002–4 | 1 | 2 | [4] |

| Mycobacterium abscessus | 53 | 0.12–8 | 2 | 4 | [4] |

| Mycobacterium abscessus | - | - | - | 8 | [3][5] |

| Mycobacterium kansasii | 8 | 0.002–0.03 | 0.015 | 0.03 | [4] |

| Mycobacterium kansasii | - | - | - | 0.125 | [3] |

| Mycobacterium fortuitum | 10 | 0.06–1 | 0.25 | 1 | [4] |

| Mycobacterium marinum | 9 | 0.12–1 | - | - | [4] |

| Mycobacterium ulcerans | - | 0.125–0.25 | - | - | [2] |

| Mycobacterium chimaera | - | 0.125–4 | - | - | [7] |

Table 2: Comparative Activity of SPR719 Against M. avium Complex (MAC) and M. abscessus

| Organism | Metric | Value (mg/L) | Reference |

| M. avium complex (MAC) | MIC₉₀ | 2 | [5] |

| M. abscessus | MIC₉₀ | 4 | [5] |

Experimental Protocols

The following protocol for MIC determination by broth microdilution is based on the general principles outlined in CLSI document M24-A2 and EUCAST guidelines for mycobacteria.[8][9]

Experimental Workflow Diagram

Caption: Broth microdilution workflow for MIC determination.

Materials

-

This compound (analytical grade)

-

Solvent for this compound (e.g., DMSO, sterile water, as per manufacturer's instructions)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Oleic acid-albumin-dextrose-catalase (OADC) supplement (for mycobacteria)

-

Sterile 96-well U-bottom microtiter plates

-

Mycobacterial isolates for testing

-

Quality Control (QC) strains (e.g., M. tuberculosis H37Rv ATCC 27294)

-

Sterile water or saline

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidometer

-

Sterile tubes, pipettes, and other standard microbiology laboratory equipment

Preparation of Media and Reagents

-

Media Preparation: Prepare CAMHB according to the manufacturer's instructions. Autoclave and cool to 45-50°C. Aseptically add OADC supplement to a final concentration of 10%.

-

Fobrepodacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1280 µg/mL (or 10x the highest concentration to be tested). Note that Fobrepodacin is the prodrug, and MIC values are typically reported based on the active moiety, SPR719. Ensure the correct molecular weight is used for concentration calculations if reporting as SPR719.

-

Inoculum Preparation:

-

Subculture mycobacterial isolates onto appropriate solid media and incubate until sufficient growth is observed.

-

Harvest colonies and suspend in sterile saline or water containing glass beads.

-

Vortex thoroughly to break up clumps.

-

Allow large particles to settle for 30-60 minutes.

-

Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL.

-

Dilute this suspension 1:20 in CAMHB + 10% OADC to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Broth Microdilution Procedure

-

Plate Setup: Add 100 µL of CAMHB + 10% OADC to all wells of a 96-well microtiter plate, except for the first column.

-

Drug Dilution:

-

Add 200 µL of the prepared Fobrepodacin stock solution to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well. This will result in wells containing 100 µL of varying drug concentrations.

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension (prepared in Step 2.3) to each well. This brings the final volume to 200 µL and achieves the target inoculum of ~5 x 10⁵ CFU/mL.

-

Controls:

-

Growth Control: At least one well containing 100 µL of media and 100 µL of the inoculum (no drug).

-

Sterility Control: At least one well containing 200 µL of media only (no inoculum, no drug).

-

Incubation

-

Seal the plates with an adhesive seal or place them in a plastic bag to prevent evaporation.

-

Incubate the plates at 35-37°C.

-

Incubation times will vary depending on the growth rate of the mycobacterial species being tested:

-

Rapidly growing mycobacteria: 3-5 days.

-

Slowly growing mycobacteria (e.g., MAC): 7-14 days.

-

M. tuberculosis: 14-21 days.

-

-

Incubate until sufficient growth is visible in the growth control well.

Reading and Interpretation

-

Read the plates visually using an inverted mirror or a microplate reader.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Quality Control

Quality control (QC) is essential for ensuring the accuracy and reproducibility of MIC testing.

-

QC Strains: A well-characterized reference strain should be included with each batch of tests. For mycobacteria, a common QC strain is M. tuberculosis H37Rv (ATCC 27294). For NTM, other reference strains like M. avium ATCC 700898 or M. abscessus ATCC 19977 may be appropriate.

-

Acceptance Criteria: As of late 2025, specific MIC quality control ranges for this compound against standard ATCC strains have not been formally established by CLSI or EUCAST. Laboratories should establish internal, validated QC ranges. It is recommended to consult the latest versions of the CLSI M100 and EUCAST QC documents for any updates. The MIC value for the QC strain should fall within the established acceptable range for the test to be considered valid.

Disclaimer

This document is intended for research and informational purposes only. The protocols described are based on publicly available information and established standards for antimicrobial susceptibility testing. Users should validate these methods in their own laboratories. For clinical diagnostic use, please refer to the latest guidelines from regulatory bodies such as CLSI and EUCAST.

References

- 1. EUCAST: Mycobacteria (AMST) [eucast.org]

- 2. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]

- 3. szu.gov.cz [szu.gov.cz]

- 4. bsac.org.uk [bsac.org.uk]

- 5. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. All Quality Control Strains Recommended in EUCAST Available - Microbiology - mobile.Labmedica.com [mobile.labmedica.com]

- 7. Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. EUCAST: MIC Determination [eucast.org]

Application Notes and Protocols: Fobrepodacin Disodium in Combination with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fobrepodacin disodium (B8443419) (SPR720) is an orally bioavailable phosphate (B84403) prodrug of SPR719, a novel aminobenzimidazole that inhibits bacterial DNA gyrase subunit B (GyrB).[1][2] This mechanism of action is distinct from that of fluoroquinolones, which target the GyrA subunit.[3] Fobrepodacin is under investigation for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease (NTM-PD), including infections caused by Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[4][5] Preclinical studies have demonstrated the potential for synergistic or additive effects when Fobrepodacin is combined with other antimicrobial agents, offering a promising avenue for future therapeutic strategies against these challenging infections.[1][5]

Of note, a Phase 2a clinical trial of Fobrepodacin (SPR720) for the treatment of NTM-PD did not meet its primary endpoint and the development program has been suspended pending further data analysis.[6][7] Despite this setback, the preclinical data on its combination potential remains a valuable resource for ongoing research in the field of antimicrobial drug development.

Mechanism of Action: DNA Gyrase B Inhibition